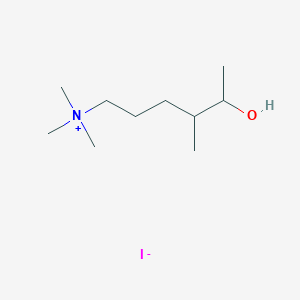![molecular formula C11H13N3S2 B14614078 N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea CAS No. 61021-90-7](/img/structure/B14614078.png)
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea is a compound that features an indole moiety linked to a thiourea group via a sulfanyl ethyl chain. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . Thiourea derivatives, on the other hand, are known for their diverse applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea typically involves the reaction of 2-mercaptoethylamine with 1H-indole-2-thiol in the presence of a suitable thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the thiourea group can form hydrogen bonds with key amino acids. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}thiourea
- N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}urea
- N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}carbamate
Uniqueness
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea is unique due to its specific combination of an indole moiety and a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
61021-90-7 |
|---|---|
Fórmula molecular |
C11H13N3S2 |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
2-(1H-indol-2-ylsulfanyl)ethylthiourea |
InChI |
InChI=1S/C11H13N3S2/c12-11(15)13-5-6-16-10-7-8-3-1-2-4-9(8)14-10/h1-4,7,14H,5-6H2,(H3,12,13,15) |
Clave InChI |
LDEALPZWPDFIBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)SCCNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14613998.png)
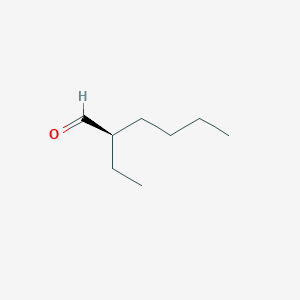
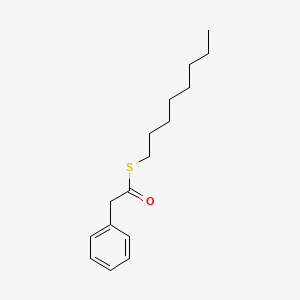
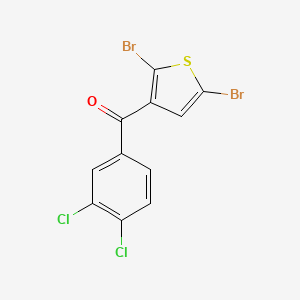
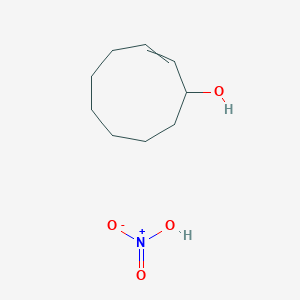

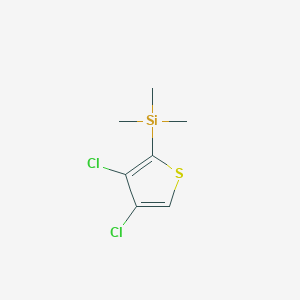
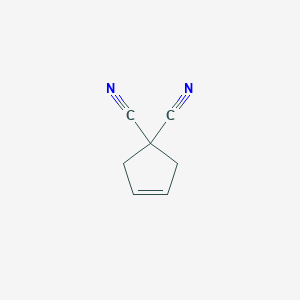
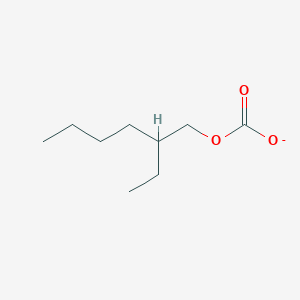
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
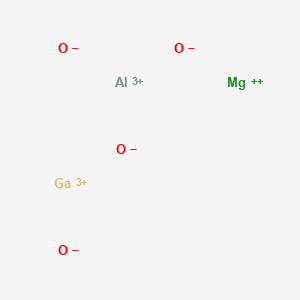
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
